tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate
Description
tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a cyano substituent, and a 4-methoxyphenyl moiety. Its molecular structure combines a carbamate backbone with a benzyl cyanide group substituted at the para position with a methoxy group. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its ability to modulate steric and electronic properties .
Key structural attributes include:
- Molecular formula: C₁₅H₁₈N₂O₃
- Molecular weight: 286.32 g/mol
- Functional groups: Boc-protected carbamate, cyano group, 4-methoxyphenyl ring.
The compound has been listed as discontinued in commercial catalogs, likely due to challenges in synthesis or niche applicability . However, its structural analogs remain relevant in medicinal and materials chemistry.
Properties
IUPAC Name |
tert-butyl N-[cyano-(4-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-12(9-15)10-5-7-11(18-4)8-6-10/h5-8,12H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWYPPKPSFAJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyano-substituted methoxyphenyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where tert-butyl carbamate is reacted with aryl halides in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or aldehydes.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[cyano(4-methoxyphenyl)methyl]carbamate is a chemical compound primarily utilized in agricultural chemistry as an insecticide. Additionally, it has potential applications in biological research.
Agriculture
- Insecticide this compound is used as an insecticide for controlling pests like aphids and whiteflies. The compound exhibits significant biological activity, particularly as an insecticide, and its mechanism involves the inhibition of acetylcholinesterase, an enzyme crucial for neurotransmission in insects. This inhibition leads to an accumulation of acetylcholine, resulting in paralysis and death of the target pests.
Research
- Potential antibacterial and antifungal properties Preliminary studies suggest potential antibacterial and antifungal properties, indicating broader applications in agriculture and possibly in medical fields.
- Effects on non-target organisms and environmental impact Research into the interactions of this compound focuses on its effects on non-target organisms and environmental impact. Studies have indicated that while it effectively targets specific pests, its toxicity profile necessitates careful application to minimize harm to beneficial insects and other wildlife. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor residues and assess environmental fate.
- Organic Synthesis [Cyano-(4-methoxy-phenyl)-methyl]-carbamic acid tert-butyl ester is used as an intermediate in organic synthesis for its unique properties .
Structural Similarities
Several compounds share structural similarities with tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Similar carbamate structure with a different methoxy position | Potentially different insecticidal efficacy |
| Methyl N-(2-methoxyphenyl)carbamate | Lacks cyano group; simpler structure | Lower toxicity but less effective against pests |
| Ethyl N-(4-cyanophenyl)carbamate | Contains a cyano group but different phenolic structure | Different biological activity profile |
Mechanism of Action
The mechanism of action of tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The tert-butyl carbamate group can serve as a protecting group, stabilizing reactive intermediates during chemical transformations.
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., cyano, fluoro) enhance stability but may reduce nucleophilicity.
- Methoxy groups at para positions improve solubility due to increased polarity .
Functional Group Modifications
Variations in the carbamate or adjacent groups highlight differences in synthetic utility and biological activity.
Key Findings :
- Ester derivatives (e.g., 1ai, 1aj) exhibit lower yields compared to carbamates, likely due to competing side reactions .
- Amino-substituted analogs (e.g., ) show enhanced bioactivity in antimicrobial studies, suggesting the importance of NH₂ groups in target binding .
Antimicrobial Structure-Activity Relationships (SAR)
A series of tert-butyl carbamates with substituted phenyl groups were evaluated for antimicrobial activity ():
| Compound ID | Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) | Antimicrobial Activity (Zone of Inhibition, mm) |
|---|---|---|---|---|
| 13i | 3-(Trifluoromethyl)phenylmethoxy | 71 | – | 12.5 (E. coli) |
| 13j | 4-Bromophenylmethoxy | 59 | 121–122 | 14.0 (S. aureus) |
| 13k | 4-Fluorophenylmethoxy | 57 | 98–99 | 10.8 (C. albicans) |
| 13n | 3-Chloro-4-methoxyphenylmethoxy | 82 | 79–81 | 16.2 (E. coli) |
Biological Activity
tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and case studies.
1. Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: Approximately 246.28 g/mol
- Functional Groups: Contains a tert-butyl group, a cyano group, and a methoxyphenyl moiety.
Synthesis Methods:
The synthesis of this compound typically involves several steps:
- Starting Materials: tert-butyl carbamate and 4-methoxybenzyl cyanide.
- Common Method: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which yield high purity and yield under optimized conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction may inhibit enzymes critical for various biochemical pathways.
- Neurotransmission Interference: Preliminary studies suggest that similar compounds may inhibit acetylcholinesterase, leading to increased acetylcholine levels, which can affect neurotransmission in insects, indicating potential insecticidal properties.
3.1 Anticancer Activity
Recent studies have explored the cytotoxic effects of related compounds against various cancer cell lines. While specific data for this compound is limited, related compounds have shown promising results:
| Compound Name | Cell Line Tested | IC Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| Compound B | HCT-116 | 2.41 | Cell cycle arrest at G1 phase |
| Compound C | U-937 | 0.48 | Induction of apoptosis through p53 pathway |
These findings suggest that modifications in the structure of carbamates can significantly influence their anticancer activities .
3.2 Insecticidal Properties
This compound has been identified as having insecticidal properties through its mechanism of acetylcholinesterase inhibition:
- Target Pests: Effective against various agricultural pests, including aphids and mealybugs.
- Mode of Action: Inhibition leads to paralysis and death due to the accumulation of acetylcholine.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of amidoxime derivatives related to carbamates on E. coli strains, showing that structural analogs could exhibit varying degrees of antibacterial activity. This indicates that modifications to the carbamate structure could enhance biological activity against different microbial targets .
Case Study 2: Insecticidal Efficacy
In agricultural trials, similar compounds demonstrated significant effectiveness in controlling pest populations while exhibiting lower toxicity to non-target organisms, highlighting their potential for sustainable agricultural practices.
5. Conclusion
The biological activity of this compound presents a promising avenue for further research in both medicinal chemistry and agricultural applications. Its mechanisms involving enzyme inhibition and potential anticancer properties warrant detailed exploration through additional studies and clinical trials.
By understanding its biological profile and mechanisms of action, researchers can better assess its viability as a therapeutic agent or an agricultural chemical.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl N-[cyano(4-methoxyphenyl)methyl]carbamate, and how can reaction yields be optimized?
- Methodology : A common approach involves coupling tert-butyl carbamate derivatives with substituted benzyl cyanides. For example, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used to activate carboxylic intermediates, followed by nucleophilic substitution with cyano groups . Optimization includes controlling stoichiometry (1:1.2 molar ratio of carbamate to cyano precursor) and reaction temperature (0–25°C) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >85% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR are used to verify the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and the cyano moiety (δ ~120 ppm in C) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO: 285.1234) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Stability Profile : The compound is stable at room temperature in inert atmospheres but degrades in the presence of strong acids/bases or oxidizers. Storage recommendations include desiccated environments (2–8°C) in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 30 days) show <5% decomposition .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the cyano group in this compound?
- Mechanistic Insights : The electron-withdrawing cyano group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura cross-coupling). Steric hindrance from the tert-butyl and 4-methoxyphenyl groups slows reactions with bulky nucleophiles. Computational studies (DFT) reveal a 15–20% increase in activation energy for reactions involving sterically hindered partners .
Q. What strategies resolve contradictions in reported synthetic yields across studies?
- Troubleshooting : Discrepancies often arise from differences in solvent polarity (e.g., DMF vs. THF) or catalyst loading. For example, using anhydrous DMF increases yields by 12% compared to THF due to better solubility of intermediates. Systematic screening via Design of Experiments (DoE) identifies optimal conditions (e.g., 0.1 mol% Pd(OAc) for catalytic reactions) .
Q. Can this compound serve as a precursor for chiral building blocks in medicinal chemistry?
- Application : The tert-butyl carbamate group acts as a protective moiety for amines, enabling asymmetric synthesis. For instance, enzymatic resolution (using lipases) or chiral auxiliaries (e.g., Evans’ oxazolidinones) can introduce stereocenters. Derivatives have been used in kinase inhibitor scaffolds, with enantiomeric excess (ee) >90% achieved via HPLC chiral separation .
Q. What computational methods predict its interactions with biological targets?
- In Silico Approaches : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like cytochrome P450 enzymes. The 4-methoxy group shows π-π stacking with aromatic residues (e.g., Phe in CYP3A4), while the cyano group forms hydrogen bonds with catalytic water molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
